molecular formula C₄H₃D₆NO₂ B1144413 L-2-Aminobutyric Acid-d6 CAS No. 1276197-51-3

L-2-Aminobutyric Acid-d6

Cat. No. B1144413
CAS RN: 1276197-51-3
M. Wt: 109.16
InChI Key:
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Description

L-2-Aminobutyric acid-d6 (L-2-AB-d6) is an isotopically labelled form of the naturally occurring amino acid L-2-amino-butyric acid (L-2-AB). It is a chiral molecule and is used in research laboratories as a tool to study the structure and function of proteins. L-2-AB-d6 is synthesized in the laboratory and is used in a variety of biochemical and physiological applications. It is also used to study the mechanism of action of drugs and to develop new therapeutic agents.

Scientific Research Applications

Highly Atom Economic Synthesis

L-2-Aminobutyric acid serves as an important intermediate in pharmaceutical production, highlighting the significance of developing synthetic methods that utilize cheaper starting materials while minimizing by-product formation. A novel approach involving a tri-enzymatic catalytic system comprising l-threonine ammonia lyase, d-amino acid dehydrogenase, and formate dehydrogenase has been developed. This system enables the synthesis of L-2-Aminobutyric acid with high optical purity and yield from readily available L-threonine, marking a significant advance in the field due to its high atomic economy and environmental friendliness (Chen et al., 2017).

Plant Stress Relief and Metabolic Studies

The use of D6-GABA has provided valuable insights into the uptake, translocation, and metabolism of exogenous GABA in plants, particularly under abiotic stress conditions. This methodology allows for the clear distinction between applied D6-GABA and endogenous GABA, facilitating detailed studies on how plants respond to and utilize GABA to alleviate stress. This application not only enriches our understanding of plant physiology but also opens avenues for enhancing stress resistance in crops (Hijaz & Killiny, 2020).

Biotechnological Production

Advancements in metabolic engineering have paved the way for the fermentative production of L-2-Aminobutyric acid. By manipulating the metabolic pathways of microorganisms, researchers have developed strains capable of efficiently producing L-2-Aminobutyric acid from various substrates. This biotechnological approach not only demonstrates a sustainable alternative to chemical synthesis but also highlights the potential for large-scale production of this valuable amino acid (Jorge et al., 2017).

Enzymatic and Structural Insights

The enzymatic production and structural behavior of L-2-Aminobutyric acid have been subjects of extensive research. Studies have focused on enzyme optimization, such as through protein engineering of leucine dehydrogenase, to enhance the yield and efficiency of L-2-Aminobutyric acid production. Additionally, investigations into the diffusion and structural properties of L-2-Aminobutyric acid in solution have provided deeper understanding of its physicochemical characteristics, which is crucial for both its synthesis and application in various fields (Xu et al., 2017).

Mechanism of Action

L-2-Aminobutyric Acid-d6 is the isotope labelled analog of L-2-Aminobutyric Acid . It has a role as a human metabolite .

Safety and Hazards

L-2-Aminobutyric Acid-d6 may cause an allergic skin reaction . It is harmful by inhalation, in contact with skin, and if swallowed .

Future Directions

The research provided a green synthesis for L-2-ABA, which has potential for industrial production of drug precursors . The robustness of Tv LeuDH allowed the reaction to be performed without the addition of extra salt as the buffer, demonstrating the simplest reaction system currently reported .

Biochemical Analysis

Biochemical Properties

L-2-Aminobutyric Acid-d6 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, L-threonine deaminase from Escherichia coli and L-leucine dehydrogenase from Bacillus cereus are involved in the production of this compound . The nature of these interactions involves the conversion of L-threonine to α-ketobutyric acid, which is then converted to this compound .

Cellular Effects

It is known that it influences cell function through its involvement in the synthesis of several important drugs

Molecular Mechanism

The molecular mechanism of this compound involves its conversion from α-ketobutyric acid, which is synthesized enzymatically from L-threonine . This process involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Current studies focus on its production and use as a key intermediate in drug synthesis .

Dosage Effects in Animal Models

Current research primarily focuses on its production and role in drug synthesis .

Metabolic Pathways

This compound is involved in metabolic pathways related to the synthesis of several important drugs . It interacts with enzymes such as L-threonine deaminase and L-leucine dehydrogenase .

Transport and Distribution

Current studies focus on its production and role in drug synthesis .

Subcellular Localization

Current research primarily focuses on its production and role in drug synthesis .

properties

{ "Design of the Synthesis Pathway": "The synthesis of L-2-Aminobutyric Acid-d6 can be achieved through a multi-step process starting from commercially available starting materials.", "Starting Materials": [ "Acrylonitrile-d3", "Ethyl diazoacetate", "Hydrogen gas", "Sodium borohydride", "Sodium hydroxide", "Ammonium chloride", "Sodium cyanide", "Hydrochloric acid", "Sodium acetate", "Deuterium oxide" ], "Reaction": [ "Step 1: Acrylonitrile-d3 is reacted with ethyl diazoacetate in the presence of hydrogen gas and a palladium catalyst to form ethyl 3-cyano-3-(d3)propionate.", "Step 2: Ethyl 3-cyano-3-(d3)propionate is reduced with sodium borohydride to form ethyl 3-hydroxy-3-(d3)propionate.", "Step 3: Ethyl 3-hydroxy-3-(d3)propionate is treated with sodium hydroxide to form 3-hydroxy-3-(d3)propionic acid.", "Step 4: 3-Hydroxy-3-(d3)propionic acid is converted to L-2-Aminobutyric Acid-d6 via a multi-step process involving the following reactions:", "Step 4.1: 3-Hydroxy-3-(d3)propionic acid is reacted with ammonium chloride and sodium cyanide to form 3-cyanopropanoic acid.", "Step 4.2: 3-Cyanopropanoic acid is hydrolyzed with hydrochloric acid to form 3-aminopropanoic acid.", "Step 4.3: 3-Aminopropanoic acid is treated with sodium hydroxide to form L-2-Aminobutyric Acid.", "Step 4.4: L-2-Aminobutyric Acid is then deuterated by treatment with deuterium oxide to form L-2-Aminobutyric Acid-d6." ] }

CAS RN

1276197-51-3

Molecular Formula

C₄H₃D₆NO₂

Molecular Weight

109.16

synonyms

(+)-2-Aminobutanoic Acid-d6;  (+)-2-Aminobutyric Acid-d6;  (+)-α-Aminobutyric Acid-d6;  (2S)-2-Aminobutanoic Acid-d6;  (S)-(+)-α-Aminobutyric Acid-d6;  (S)-2-Aminobutanoic Acid-d6;  (S)-2-Aminobutyric Acid-d6;  L-2-Amino-n-butyric Acid-d6;  L-2-Aminobutanoic

Origin of Product

United States

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